2-[(5-methyl-3-thienyl)carbonyl]-N-phenylhydrazinecarbothioamide
Overview
Description
2-[(5-methyl-3-thienyl)carbonyl]-N-phenylhydrazinecarbothioamide is a useful research compound. Its molecular formula is C13H13N3OS2 and its molecular weight is 291.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 291.05000439 g/mol and the complexity rating of the compound is 332. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Antimicrobial and Anticancer Activities
Research into compounds structurally related to 2-[(5-methyl-3-thienyl)carbonyl]-N-phenylhydrazinecarbothioamide has shown significant antimicrobial and anticancer activities. For instance, a study by Dengale et al. (2019) on derivatives of 1,3,4-thiadiazoles and 1,2,4-triazoles derived from similar precursors displayed notable antibacterial and antifungal properties. These compounds were synthesized under microwave irradiation, showcasing efficient production methods alongside their biological activities (Dengale et al., 2019).
Similarly, Gomha et al. (2017) synthesized a novel series of thiazole and 1,3,4-thiadiazole derivatives, starting with 4-methyl-2-phenylthiazole-5-carbohydrazide, which demonstrated potent anticancer agents against Hepatocellular carcinoma cell lines. This research suggests the potential of such derivatives, including those related to this compound, as promising anticancer drugs (Gomha et al., 2017).
Corrosion Inhibition
In the field of materials science, derivatives of this compound have been explored for their corrosion inhibition properties. A study by Zaidon et al. (2021) on thiosemicarbazone derivatives showed they could act as efficient inhibitors for mild steel in acidic environments, reaching inhibition efficiencies up to 93.38%. These findings are crucial for industrial applications where corrosion resistance is of paramount importance (Zaidon et al., 2021).
Electrochemical Applications
Beitollahi et al. (2008) developed a modified carbon nanotube paste electrode of a similar compound for the electro-oxidation of epinephrine and norepinephrine, demonstrating the compound's utility in resolving voltammetric responses of these substances. This research highlights the potential of this compound derivatives in electrochemical sensors and analytical devices (Beitollahi et al., 2008).
Properties
IUPAC Name |
1-[(5-methylthiophene-3-carbonyl)amino]-3-phenylthiourea | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3OS2/c1-9-7-10(8-19-9)12(17)15-16-13(18)14-11-5-3-2-4-6-11/h2-8H,1H3,(H,15,17)(H2,14,16,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKTGZILZPBQLRW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CS1)C(=O)NNC(=S)NC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3OS2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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